3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol
Overview
Description
. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with difluoromethoxy and trifluoromethyl reagents under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine-containing groups on biological activity.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine-containing groups. These interactions can mod
Properties
IUPAC Name |
[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOBYKUVAYTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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